molecular formula C11H17BrClNO2 B5128746 N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride

Cat. No.: B5128746
M. Wt: 310.61 g/mol
InChI Key: XJHCPZWPYSPTHO-UHFFFAOYSA-N
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Description

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride is a chemical compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an ethanamine side chain. It is often studied for its potential pharmacological properties and its interactions with various biological systems.

Properties

IUPAC Name

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2.ClH/c1-4-13-7-8-5-10(14-2)11(15-3)6-9(8)12;/h5-6,13H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHCPZWPYSPTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1Br)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride typically involves the bromination of 2,5-dimethoxybenzaldehyde followed by a series of reactions to introduce the ethanamine side chain. One common method involves the following steps:

    Bromination: 2,5-dimethoxybenzaldehyde is treated with bromine in the presence of a suitable solvent to yield 2-bromo-4,5-dimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Substitution: The alcohol is then converted to a bromide using phosphorus tribromide.

    Amination: The bromide is reacted with ethanamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding phenethylamine without the bromine atom.

    Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.

Scientific Research Applications

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its interactions with serotonin receptors and potential effects on neurotransmission.

    Medicine: Investigated for its potential therapeutic effects, including its role as a psychoactive substance.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, modulating the activity of these receptors and influencing neurotransmitter release. This interaction can lead to various physiological and psychological effects, including altered perception and mood.

Comparison with Similar Compounds

Similar Compounds

    2C-B (4-bromo-2,5-dimethoxyphenethylamine): A well-known psychedelic compound with similar structural features.

    25B-NBOMe (4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine): Another compound with similar pharmacological properties but with a different substitution pattern.

Uniqueness

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride is unique due to its specific substitution pattern and its potential for diverse chemical reactions. Its interactions with serotonin receptors also make it a compound of interest for studying the mechanisms of psychoactive substances.

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